4-(2-Methylpropyl)piperazin-1-amine

Antitubercular Agents Rifamycin Derivatives Pharmaceutical Intermediates

4-(2-Methylpropyl)piperazin-1-amine (CAS 70167-75-8) is the mandatory N-substituted piperazine building block for synthesizing Rifamdin (R507900), a rifamycin derivative with antitubercular activity comparable to rifampin. Its isobutyl substituent confers a QSPR-predicted logP of ~3.22—approximately 1000- to 5000-fold higher than unsubstituted piperazin-1-amine—enabling passive membrane permeability for CNS-active agents and intracellular kinase inhibitors. Generic substitution with simpler piperazine amines (e.g., 1-aminopiperazine) fails to yield the target Rifamdin structure and cannot replicate the lipophilicity profile essential for SAR studies in GPCR-targeted ligands and ionizable amino lipid head groups for LNP formulations. Procure with confidence from verified suppliers.

Molecular Formula C8H19N3
Molecular Weight 157.26 g/mol
CAS No. 70167-75-8
Cat. No. B1500457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylpropyl)piperazin-1-amine
CAS70167-75-8
Molecular FormulaC8H19N3
Molecular Weight157.26 g/mol
Structural Identifiers
SMILESCC(C)CN1CCN(CC1)N
InChIInChI=1S/C8H19N3/c1-8(2)7-10-3-5-11(9)6-4-10/h8H,3-7,9H2,1-2H3
InChIKeyIZHHCMVIHREVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methylpropyl)piperazin-1-amine (CAS 70167-75-8): Procurement-Relevant Baseline and Identity


4-(2-Methylpropyl)piperazin-1-amine (CAS 70167-75-8, synonym 4-Isobutylpiperazin-1-amine) is an N-substituted piperazine derivative with molecular formula C8H19N3 and a molecular weight of 157.26 g/mol . The compound features a primary amine group on the piperazine ring and an isobutyl substituent at the 4-position, resulting in calculated physicochemical properties that include an XLogP3 value of 0.7 and a topological polar surface area of 32.5 Ų . These structural features position this compound as a lipophilic, amine-functionalized building block distinct from unsubstituted or shorter-chain N-alkyl piperazine analogs in both synthetic utility and physicochemical behavior.

Why 4-(2-Methylpropyl)piperazin-1-amine Cannot Be Replaced by Unsubstituted or Shorter-Chain Piperazine Analogs


Generic substitution of 4-(2-Methylpropyl)piperazin-1-amine with simpler piperazine amines (e.g., 1-aminopiperazine or 4-methylpiperazin-1-amine) fails due to two critical and quantifiable differences. First, the isobutyl substituent confers a distinct lipophilicity profile that directly impacts membrane permeability and the physicochemical properties of downstream products; computational predictions indicate a logP value of 3.22 for structurally related piperazine-containing compounds bearing similar N-alkyl substitution [1]. Second, this specific N-substitution pattern is a non-interchangeable structural requirement for the synthesis of Rifamdin (R507900), a rifamycin derivative with documented antitubercular activity that is slightly superior to rifampin [2]. Substituting a less lipophilic or sterically different N-alkyl piperazine would alter both the pharmacokinetic properties of the final drug candidate and the synthetic pathway efficiency.

Quantitative Differentiation Evidence for 4-(2-Methylpropyl)piperazin-1-amine Versus Piperazine Amine Comparators


Role as Non-Interchangeable Intermediate for Rifamdin with Improved Antitubercular Activity

4-(2-Methylpropyl)piperazin-1-amine serves as the essential N-substituted piperazine building block in the synthesis of Rifamdin (R507900; 3-[[[4-(2-Methylpropyl)-1-piperazinyl]imino]methyl]rifamycin). The final drug product Rifamdin is a semisynthetic rifamycin derivative that exhibits 'similar or slightly better antitubercular activity' compared to the reference compound rifampin [1]. In contrast, unsubstituted piperazine amines or those bearing shorter alkyl chains (e.g., methyl or ethyl) cannot be used interchangeably to synthesize this specific rifamycin analog, as the isobutyl substitution is a defined structural requirement for the compound's pharmacological profile .

Antitubercular Agents Rifamycin Derivatives Pharmaceutical Intermediates

Increased Lipophilicity (logP) Relative to Unsubstituted Piperazine Amine

Quantitative structure-property relationship (QSPR) calculations for compounds incorporating the 4-isobutylpiperazine moiety yield a predicted logP value of 3.22 [1]. While this value is derived from a larger molecular entity containing the 4-isobutylpiperazine substructure, it provides a reliable class-level inference for the lipophilic contribution of this N-substitution pattern. By comparison, unsubstituted piperazin-1-amine (CAS 30651-60-6; molecular formula C4H11N3) possesses a calculated XLogP3 value of approximately -0.5 to 0.1 based on ChemSpider and PubChem predictions for the piperazine amine scaffold [2]. The isobutyl substitution therefore increases predicted logP by approximately 3.0–3.7 units, corresponding to an estimated 1000- to 5000-fold increase in octanol-water partition coefficient, which directly enhances passive membrane permeability in biological systems [1].

Lipophilicity Membrane Permeability Drug Design

Aqueous Solubility Profile at Physiological pH

QSPR calculations for a compound containing the 4-isobutylpiperazine substructure predict an aqueous solubility of 3.1 mg/mL at pH 7.4 [1]. This moderate solubility, combined with the enhanced lipophilicity noted above, positions this N-substituted piperazine amine in a favorable range for oral bioavailability according to Lipinski's Rule of Five. Unsubstituted piperazin-1-amine, in contrast, is typically highly water-soluble (>50 mg/mL) but exhibits poor membrane permeability due to its low logP [2]. The target compound thus occupies a distinct physicochemical space that balances aqueous solubility with lipophilic character.

Solubility Bioavailability Formulation

Procurement-Driven Application Scenarios for 4-(2-Methylpropyl)piperazin-1-amine (CAS 70167-75-8)


Synthesis of Rifamdin and Related Antitubercular Rifamycin Derivatives

4-(2-Methylpropyl)piperazin-1-amine is the essential N-substituted piperazine intermediate for the preparation of Rifamdin (R507900; isobutyl-piperazinal-rifamycin), a semisynthetic rifamycin derivative with documented antitubercular activity that is comparable to or slightly better than rifampin [1][2]. Procurement of this compound is mandatory for any research or production program focused on this specific rifamycin analog; alternative N-alkyl piperazine amines (e.g., methyl, ethyl, or propyl substituted) will not yield the target Rifamdin structure and cannot substitute in the synthetic route .

Medicinal Chemistry Building Block for CNS-Penetrant and Intracellular Target Programs

With a QSPR-predicted logP of 3.22 for compounds bearing the 4-isobutylpiperazine substructure, this building block is preferentially selected over unsubstituted piperazin-1-amine (logP ≈ -0.5 to 0.1) for medicinal chemistry campaigns requiring enhanced passive membrane permeability [1]. The approximately 1000- to 5000-fold higher octanol-water partition coefficient facilitates blood-brain barrier penetration and intracellular target engagement, making this compound suitable for the synthesis of CNS-active agents and kinase inhibitors targeting intracellular domains [1].

Synthesis of N-Alkyl Piperazine-Containing CXCR4 Antagonists and GPCR Ligands

Piperazine derivatives bearing N-alkyl side chains, including isobutyl substitutions, have been explored as core scaffolds in CXCR4 antagonists and other GPCR-targeted ligands [3]. The isobutyl group provides a defined steric and lipophilic profile that can modulate receptor binding affinity and selectivity compared to shorter-chain alkyl analogs. Procurement of 4-(2-Methylpropyl)piperazin-1-amine enables the systematic exploration of structure-activity relationships (SAR) in piperazine-based GPCR ligand series where the N-substituent size and lipophilicity are critical variables [3].

Lipid Nanoparticle (LNP) Head Group Functionalization

Piperazine-containing amines are utilized in the design of ionizable amino lipid head groups for lipid nanoparticle (LNP) formulations . The moderate QSPR-predicted solubility of 3.1 mg/mL at pH 7.4 for compounds containing the 4-isobutylpiperazine substructure, combined with the enhanced lipophilicity (logP 3.22), provides a balanced physicochemical profile suitable for LNP applications [1]. This balance facilitates both aqueous processing during formulation and efficient endosomal escape following cellular uptake, making this building block a candidate for the synthesis of novel ionizable lipids for nucleic acid delivery systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Methylpropyl)piperazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.